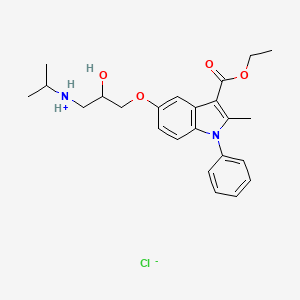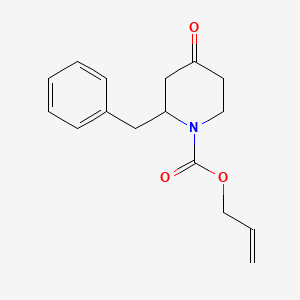
1-Alloc-2-benzylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Alloc-2-benzylpiperidin-4-one is a chemical compound with the molecular formula C16H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyloxycarbonyl (Alloc) protecting group and a benzyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Alloc-2-benzylpiperidin-4-one typically involves the following steps:
Reductive Amination: The starting material, 1-benzylpiperidin-4-one, undergoes reductive amination with ammonia using Raney-Nickel as a catalyst.
De-protection: The benzyl group is then removed through hydrogenation or other de-protection methods.
Protection: The resulting piperidin-4-one is protected with an allyloxycarbonyl (Alloc) group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Alloc-2-benzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Alloc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Alloc-2-benzylpiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Alloc-2-benzylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A closely related compound used as a building block in organic synthesis.
4-Amino-1-benzylpiperidine: Another derivative with potential biological activities.
Uniqueness
1-Alloc-2-benzylpiperidin-4-one is unique due to the presence of the Alloc protecting group, which provides additional versatility in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
prop-2-enyl 2-benzyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-10-20-16(19)17-9-8-15(18)12-14(17)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
InChI Key |
KPSMVIFUJSAYRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


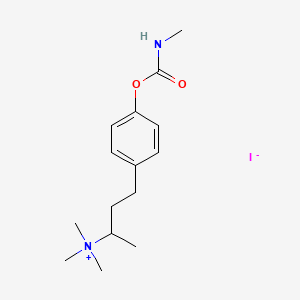
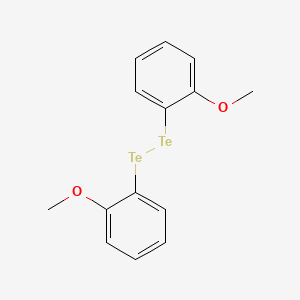
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
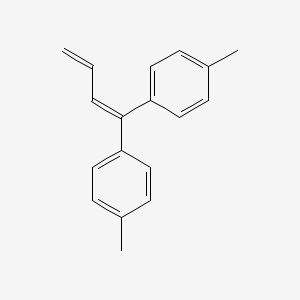

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

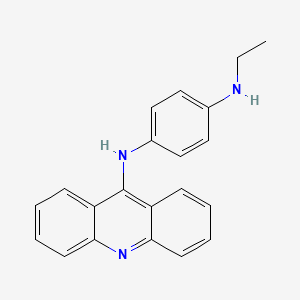
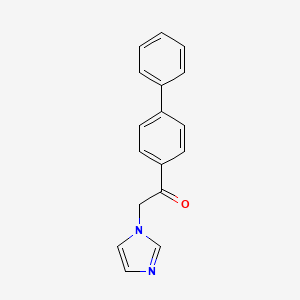
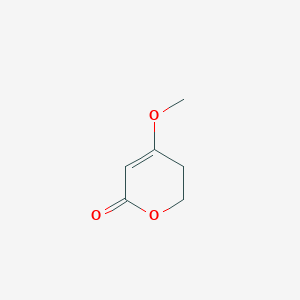

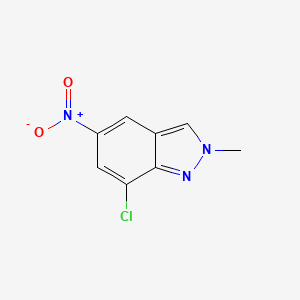
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
